![molecular formula C12H6ClF3N4O2 B3134002 N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-cyano-5-methyl-4-isoxazolecarboxamide CAS No. 400076-14-4](/img/structure/B3134002.png)

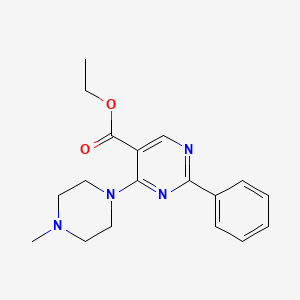

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-cyano-5-methyl-4-isoxazolecarboxamide

Übersicht

Beschreibung

This compound is a solid with a molecular weight of 345.71 . The IUPAC name is phenyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazinecarboxylate .

Synthesis Analysis

The synthesis of this compound involves complex organic reactions . The optimal structure of the pyridine group was found to be 5-CF3 . The spatial configuration of the carbon atoms connected to R3 plays an important role in the fungicidal activity of the compound .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C14H11ClF3N3O2 . It contains a trifluoromethyl group, which is a common feature in many pharmaceutical compounds .Chemical Reactions Analysis

This compound can undergo various chemical reactions . For example, it can participate in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 345.71 .Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-cyano-5-methyl-4-isoxazolecarboxamide, due to its complex structure, has potential applications in various scientific research areas. Although the specific compound was not directly found in the search, similar compounds have been explored for their antitubercular activity. For instance, modifications of the isoniazid structure with N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives evaluated for anti-tubercular activity showed significant in vitro efficacy against M. tuberculosis. Some derivatives exhibited activity comparable to isoniazid, with minimal inhibitory concentration values in the low micromolar range, demonstrating the potential of related compounds in antitubercular drug development (Asif, 2014).

Kinase Inhibition for Anti-inflammatory Applications

Compounds with structures similar to the target compound have been explored as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in the release of proinflammatory cytokines. These inhibitors, including those with imidazole scaffolds, demonstrate the significance of the pyridine substituents in achieving high binding selectivity and potency. This highlights the potential of structurally related compounds in the design of anti-inflammatory drugs (Scior et al., 2011).

Optical Sensors and Biological Applications

Derivatives of pyrimidine, a core structure related to the target compound, have been utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. These derivatives find applications in the development of optical sensors and possess a range of biological and medicinal applications. The versatility of pyrimidine derivatives underlines the potential of compounds with similar structural features in both sensing technologies and biological research (Jindal & Kaur, 2021).

Environmental Impact and Degradation Studies

Research on the environmental fate of polyfluoroalkyl chemicals, which share structural similarities with the target compound, underscores the importance of understanding the degradation pathways of such compounds. Studies focus on the transformation of precursors into perfluoroalkyl acids, which are persistent and toxic. This research area highlights the environmental implications of chemical compounds with fluorinated components and the need for degradation studies to assess their environmental impact (Liu & Avendaño, 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyano-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClF3N4O2/c1-5-9(8(3-17)20-22-5)11(21)19-10-7(13)2-6(4-18-10)12(14,15)16/h2,4H,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHFODFHTONIKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C#N)C(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClF3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-cyano-5-methyl-4-isoxazolecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B3133932.png)

![2-[4-(4-Fluorophenyl)piperazino]-1-phenyl-1-ethanol](/img/structure/B3133945.png)

![2-[4-(3-Methoxyphenyl)piperazino]-1-phenyl-1-ethanol](/img/structure/B3133951.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B3133956.png)

![N-[4-(4-benzylpiperazino)phenyl]-3-methylbutanamide](/img/structure/B3133957.png)

![N-(4-methoxyphenyl)-2-[(phenylsulfonyl)methyl]acrylamide](/img/structure/B3134010.png)